2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound known for its use as an insecticide and acaricide. It is primarily utilized for mite control in agricultural settings, particularly in rice cultivation .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving carbamate chemistry and trifluoromethylation reactions.
Biology: The compound is studied for its effects on various biological systems, particularly in understanding its mode of action as an insecticide.
Medicine: Research is conducted to explore its potential therapeutic applications, although its primary use remains in agriculture.
Industry: It is utilized in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with the nervous system of insects and mites. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the pest .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds such as:
Flupentiofenox: Another insecticide with a similar structure and mode of action, used for mite control.
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and carbamate groups, which contribute to its high efficacy as an insecticide and acaricide.
Properties
Molecular Formula |
C10H6ClF6NO2 |
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Molecular Weight |
321.60 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-2-1-5(10(15,16)17)3-7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
InChI Key |
VFBPWPPACWLHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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